2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide 2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 313469-53-3
VCID: VC0413907
InChI: InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22)
SMILES: C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Molecular Formula: C17H12ClN3O4S
Molecular Weight: 389.8g/mol

2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

CAS No.: 313469-53-3

Main Products

VCID: VC0413907

Molecular Formula: C17H12ClN3O4S

Molecular Weight: 389.8g/mol

2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide - 313469-53-3

CAS No. 313469-53-3
Product Name 2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
Molecular Formula C17H12ClN3O4S
Molecular Weight 389.8g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Standard InChIKey IIKFKRZGVLCHNL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
PubChem Compound 1013404
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator